N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

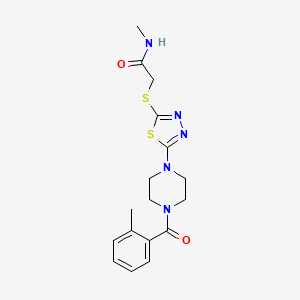

This compound features a 1,3,4-thiadiazole core linked to a piperazine moiety substituted with a 2-methylbenzoyl group and a thioacetamide chain with an N-methyl group.

Properties

IUPAC Name |

N-methyl-2-[[5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S2/c1-12-5-3-4-6-13(12)15(24)21-7-9-22(10-8-21)16-19-20-17(26-16)25-11-14(23)18-2/h3-6H,7-11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPPNIQRQPVTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperazine compound.

Introduction of the Methylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of reagents, reaction temperature, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the methylbenzoyl moiety, potentially converting it to an alcohol.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, compounds containing the thiadiazole ring have shown efficacy against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study demonstrated that a related thiadiazole compound exhibited IC₅₀ values in the micromolar range against A549 cells (human lung adenocarcinoma), indicating strong anti-proliferative effects .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties against both bacterial and fungal strains. The presence of the 1,3,4-thiadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Study:

A derivative featuring the thiadiazole moiety was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, showing a minimum inhibitory concentration (MIC) lower than standard antibiotics like itraconazole .

Neuroprotective Effects

Some studies suggest that compounds similar to N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study:

Research on thiazole derivatives indicated their potential in protecting neuronal cells from oxidative damage, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .

Potential Research Areas:

-

Mechanistic Studies:

- Investigating the specific mechanisms by which this compound exerts its biological effects could lead to enhanced drug design.

-

Formulation Development:

- Exploring different formulations for improved bioavailability and targeted delivery systems could maximize therapeutic outcomes.

-

Clinical Trials:

- Initiating clinical trials to evaluate safety and efficacy in humans will be crucial for translating laboratory findings into clinical applications.

Mechanism of Action

The exact mechanism of action for N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide depends on its specific application. Generally, compounds with thiadiazole rings can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperazine moiety may enhance binding affinity and selectivity towards certain receptors.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Piperazine Substitutions

- Analogues :

- N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (4c) : Phenyl substitution increases aromatic interactions but lacks the methyl group’s steric effects .

- N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-ethoxyphenyl)piperazin-1-yl)acetamide (4f) : Ethoxy group introduces polarity, reducing lipophilicity compared to 2-methylbenzoyl .

Thiadiazole and Thioacetamide Modifications

- Target Compound : The N-methyl group in the thioacetamide chain may reduce hydrogen bonding capacity but improve metabolic stability versus NH-containing analogues (e.g., ’s 4g) .

- Analogues: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g): Bulkier benzylthio group may hinder target engagement but enhance specificity for tyrosine kinases .

Anticancer Mechanisms

- Key Analogues :

Cytotoxic Specificity

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Enhanced specificity for MCF-7 cells (breast cancer) due to ethyl and p-tolyl groups .

Structure-Activity Relationship (SAR) Trends

Biological Activity

N-methyl-2-((5-(4-(2-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure incorporates a thiadiazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Structure and Properties

The compound's structure can be broken down as follows:

- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

- Piperazine Moiety : Often linked to central nervous system activity and used in various therapeutic agents.

- Acetamide Group : Contributes to the compound's solubility and bioavailability.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In studies involving similar compounds, it was found that:

- Compounds with a thiadiazole ring exhibited effective inhibition against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae with median effective concentrations (EC50) ranging from 15 to 22 μg/ml .

| Compound | Target Bacteria | EC50 (μg/ml) |

|---|---|---|

| 5k | Xac | 22 |

| 5k | Xoc | 15 |

MAO Inhibition

Research has indicated that certain thiadiazole derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition assay results showed that some derivatives had IC50 values indicating potent MAO-A inhibition .

| Compound | MAO Isoform | IC50 (μM) |

|---|---|---|

| Example | MAO-A | 0.05 |

| Example | MAO-B | 0.10 |

The biological activity of this compound can be attributed to:

- Interaction with Enzymes : The thiadiazole ring may interact with various enzymes, leading to inhibition or modulation of their activity.

- Receptor Binding : The piperazine moiety may facilitate binding to specific receptors in the central nervous system, potentially influencing neurotransmitter levels.

- Antioxidant Activity : Some studies suggest that thiadiazole derivatives exhibit antioxidant properties, which could contribute to their overall therapeutic effects .

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of thiadiazole derivatives, this compound was evaluated alongside other compounds. Results indicated that this compound demonstrated superior activity against certain bacterial strains compared to standard antibiotics .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of similar compounds revealed that derivatives with the piperazine structure exhibited anxiolytic and antidepressant-like activities in animal models. This suggests potential applications in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.